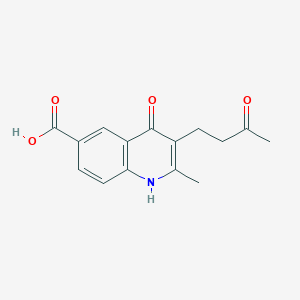![molecular formula C10H12N2O3 B1300351 4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid CAS No. 200417-51-2](/img/structure/B1300351.png)
4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid” is a compound used for proteomics research . It has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources retrieved. It is known that the compound has a molecular formula of C10H12N2O3 and a molecular weight of 208.21 .Aplicaciones Científicas De Investigación
Molecular Structure and Analysis
4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been synthesized and analyzed using various spectroscopic methods. The vibrational wavenumbers computed using HF and DFT methods reveal details about the molecule's structure and stability. This includes insights into proton transfer dynamics and charge transfer within the molecule, valuable for understanding molecular interactions and designing new compounds (Raju et al., 2015).
Optical Properties in Biomedical Applications
4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid has been developed as a fluorescent probe for β-amyloids, showing promise for molecular diagnosis of Alzheimer’s disease. Its binding affinities and optical properties in various solvents provide insights into its potential as a diagnostic tool (Fa et al., 2015).
Comparative Molecular Studies
Comparative studies of similar compounds, including 4-[(2, 6-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid, have been conducted to understand their vibrational, structural, electronic, and optical properties. These studies aid in the development of new materials with potential nonlinear optical applications (Vanasundari et al., 2018).
Antiproliferative Activity and Synthesis
The synthesis and study of derivatives of 4-oxobutanoic acid have been directed towards understanding their antiproliferative activities. This includes the investigation of their physicochemical properties, biological targets, and potential as DNA gyrase inhibitors, contributing to the development of new therapeutic agents (Yurttaş et al., 2022).
Fungal-Derived Nitrogenous Compounds
Studies on nitrogenous compounds derived from deep-sea fungi, including 4-((1-acetoxy-3-methylpentan-2-yl)amino)–3-methyl-4-oxobutanoic acid, have expanded knowledge on the natural production of these compounds. Their potential cytotoxic and antiviral activities are significant for drug discovery and understanding marine biochemistry (Luo et al., 2018).
Molecular Mechanisms of Action
Research on 4-methylthio-2-oxobutanoic acid (MTOB) reveals its role in inducing apoptosis in human cell lines. This compound, being a part of the methionine salvage pathway, provides insights into cellular mechanisms and potential therapeutic applications (Tang et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.
Mode of Action
It’s likely that it interacts with its targets through hydrogen bonding, given the presence of amine and amide groups . These interactions can lead to changes in the target proteins’ structure and function, potentially altering their activity.
Biochemical Pathways
Given its potential interaction with nitric oxide synthase, it could influence the nitric oxide signaling pathway, which plays a role in various biological processes, including vasodilation, immune response, and neurotransmission .
Análisis Bioquímico
Biochemical Properties
4-[(3-Methylpyridin-2-yl)amino]-4-oxobutanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS) in vitro . These interactions are crucial as they can influence the production of nitric oxide, a vital signaling molecule in various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of tyrosine kinases, which are essential for cell signaling and growth . Additionally, it influences gene expression by binding to specific DNA sequences and altering transcriptional activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it forms hydrogen bonds and hydrophobic interactions with the active sites of tyrosine kinases, leading to their inhibition . This inhibition can result in altered cell signaling and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods. Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and organ damage . These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of nitric oxide, thereby influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments. The compound’s distribution is essential for its biological activity and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions .
Propiedades
IUPAC Name |
4-[(3-methylpyridin-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-3-2-6-11-10(7)12-8(13)4-5-9(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZPPQAPLNIQBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355630 |
Source


|
| Record name | BAS 01375430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200417-51-2 |
Source


|
| Record name | BAS 01375430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)

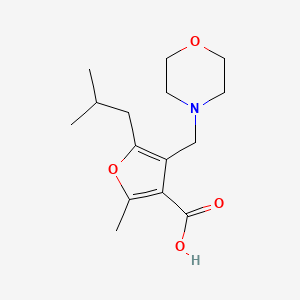
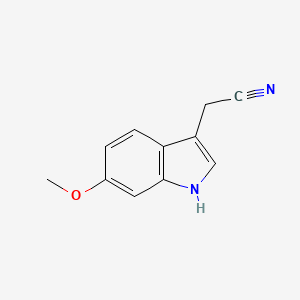
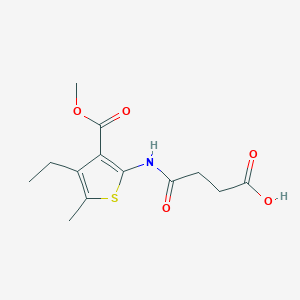
![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)
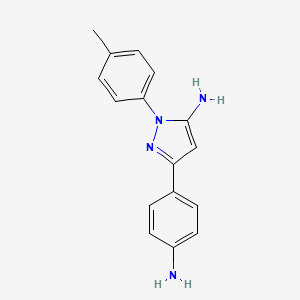
![5-Nitrobenzo[d]oxazole-2(3H)-thione](/img/structure/B1300290.png)




